N1-Cyclopropyl-3-methylbenzene-1,4-diamine
Description
N1-Cyclopropyl-3-methylbenzene-1,4-diamine is a substituted aromatic diamine featuring a cyclopropyl group at the N1-position and a methyl group at the 3-position of the benzene ring. This compound is cataloged as a chemical building block for drug synthesis, as indicated by Enamine Ltd. . Its structural uniqueness lies in the combination of a rigid cyclopropyl moiety and a methyl group, which may influence electronic properties, steric hindrance, and metabolic stability.
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-N-cyclopropyl-2-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C10H14N2/c1-7-6-9(4-5-10(7)11)12-8-2-3-8/h4-6,8,12H,2-3,11H2,1H3 |
InChI Key |
VVFXJINSWCQLMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopropyl-3-methylbenzene-1,4-diamine typically involves the cyclopropylation of a benzene derivative followed by the introduction of amine groups. One common method includes the reaction of cyclopropylamine with 3-methyl-1,4-dinitrobenzene under reducing conditions to yield the desired diamine compound. The reaction conditions often involve the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N1-Cyclopropyl-3-methylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amine derivatives with different substituents.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, nitroso compounds, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-Cyclopropyl-3-methylbenzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-Cyclopropyl-3-methylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between N1-Cyclopropyl-3-methylbenzene-1,4-diamine and similar benzene-1,4-diamine derivatives:
Key Observations:
Electron-withdrawing groups (e.g., nitro in ) enhance electrophilic reactivity, whereas methyl groups (e.g., in MMBD ) may promote carcinogenicity via metabolic activation.
The 3-methyl group in the target compound may reduce such risks compared to 2-methyl derivatives. DNA intercalators like IC2 (6-methylquinazoline-2,4-diamine) and IC5 (6-methylpyrido[2,3-f]pyrimidine-2,4-diamine) () suggest that methylated aromatic diamines can interact with nucleic acids, though the cyclopropyl group’s role remains unexplored.
Synthetic Utility :
- The target compound’s cyclopropyl group could enhance stability in drug candidates, similar to cyclopropane-containing pharmaceuticals (e.g., antiviral agents).
Comparative Pharmacological and Toxicological Profiles
Limited direct data exist for this compound, but insights can be extrapolated from analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
